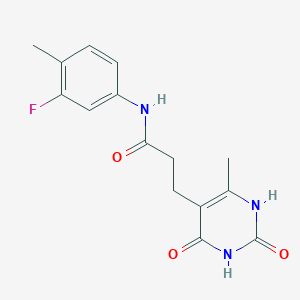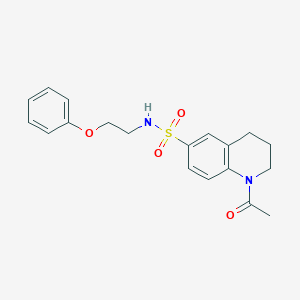![molecular formula C21H20FN3O B6543952 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine CAS No. 1207010-32-9](/img/structure/B6543952.png)
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine (FPBP) is a novel compound that has been recently gaining attention for its potential applications in the field of scientific research. FPBP is a small molecule that can be synthesized in a number of ways and has been found to have a number of interesting biochemical and physiological effects.
科学的研究の応用
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has been found to have a number of potential applications in scientific research, including as a tool for studying drug metabolism and pharmacokinetics, as a tool for studying the effects of drugs on the central nervous system, and as a tool for studying the effects of drugs on the cardiovascular system. This compound has also been found to have potential applications in cancer research, as it has been found to have anti-cancer properties.
作用機序
The exact mechanism of action for 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is not yet known. However, it is thought that this compound may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also thought that this compound may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of a number of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a number of effects on the cardiovascular system, including lowering blood pressure and increasing the heart rate. Additionally, this compound has been found to have a number of effects on the central nervous system, including increasing alertness and reducing anxiety.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has a number of advantages as a tool for laboratory experiments. It is a small molecule, which makes it easy to synthesize and scale up for larger scale production. It also has a number of interesting biochemical and physiological effects, which make it an ideal tool for studying the effects of drugs on the body. However, this compound also has a number of limitations as a tool for laboratory experiments. It is a relatively new compound, so there is still much to be learned about its mechanism of action and its effects on the body. Additionally, it is not yet known how this compound interacts with other drugs and compounds in the body, so further research is needed in this area.
将来の方向性
There are a number of potential future directions for research on 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine. These include further research into its mechanism of action, its interaction with other drugs and compounds in the body, and its potential applications in cancer research. Additionally, further research is needed into the biochemical and physiological effects of this compound, as well as its potential applications in drug metabolism and pharmacokinetics. Finally, further research is needed into the potential advantages and limitations of this compound for laboratory experiments.
合成法
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can be synthesized through a number of different methods. The most common method is through the reaction of 2-fluorophenol and 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction yields the desired product in good yield and can be scaled up for larger scale production. Other methods of synthesis include the reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with 2-fluorophenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-19-5-1-2-6-20(19)24-13-15-25(16-14-24)21(26)17-7-9-18(10-8-17)23-11-3-4-12-23/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOLOPSUXQQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)

![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)

![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)

![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)
![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)
